molecular formula C31H31N3O5 B12483344 ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12483344
M. Wt: 525.6 g/mol
InChI Key: GQUBXGOQJSGMKW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a piperazine ring, a chromenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl chloroacetate under basic conditions.

    Introduction of the Chromenyl Group: The chromenyl group can be introduced via a condensation reaction between a suitable aldehyde and a phenol derivative.

    Coupling Reactions: The final coupling of the piperazine derivative with the chromenyl-substituted benzoate ester can be achieved using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the chromenyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
  • Ethyl 4-(4-ethylpiperidin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Uniqueness

Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C31H31N3O5

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C31H31N3O5/c1-3-33-15-17-34(18-16-33)27-14-13-24(30(36)38-4-2)20-26(27)32-29(35)22-11-9-21(10-12-22)25-19-23-7-5-6-8-28(23)39-31(25)37/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,32,35)

InChI Key

GQUBXGOQJSGMKW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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